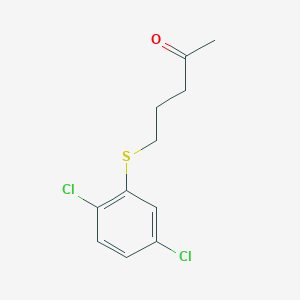

5-((2,5-Dichlorophenyl)thio)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2OS |

|---|---|

Molecular Weight |

263.2 g/mol |

IUPAC Name |

5-(2,5-dichlorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H12Cl2OS/c1-8(14)3-2-6-15-11-7-9(12)4-5-10(11)13/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

FJCZNSGPOOXGMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCSC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 2,5 Dichlorophenyl Thio Pentan 2 One and Its Structural Analogs

Comprehensive Retrosynthetic Analysis of the 5-((2,5-Dichlorophenyl)thio)pentan-2-one Scaffold

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 5-((2,5-Dichlorophenyl)thio)pentan-2-one, the most logical disconnections involve the central carbon-sulfur bond. Two primary retrosynthetic pathways emerge from this analysis:

C(sp²)-S Bond Disconnection: This approach severs the bond between the aromatic ring and the sulfur atom. This leads to two key synthons: a 2,5-dichlorophenyl cation (or an electrophilic equivalent) and a 5-mercaptopentan-2-one anion (or a nucleophilic equivalent). The corresponding synthetic equivalents would be an activated 2,5-dichlorophenyl species, such as 1-halo-2,5-dichlorobenzene (e.g., bromo or iodo derivative), and 5-mercaptopentan-2-one or its corresponding thiolate. This strategy is amenable to transition metal-catalyzed cross-coupling reactions.

C(sp³)-S Bond Disconnection: This alternative pathway breaks the bond between the sulfur atom and the pentanone backbone. The resulting synthons are a 2,5-dichlorophenylthiolate anion and a 5-pentan-2-one cation (or an electrophilic equivalent). In practice, this translates to using 2,5-dichlorothiophenol as the nucleophile and a pentan-2-one derivative bearing a leaving group (e.g., halide or tosylate) at the 5-position, such as 5-chloropentan-2-one. This route typically involves a classical nucleophilic substitution (SN2) reaction.

These two primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Development and Optimization of Novel C-S Bond Forming Reactions

The formation of the C-S bond is the lynchpin in the synthesis of the target molecule. Modern organic chemistry offers a diverse toolkit for forging such linkages, moving beyond classical methods to more efficient and selective catalytic processes.

Direct thiolation of a ketone C-H bond represents a highly atom-economical approach to C-S bond formation. While conceptually elegant, the direct functionalization of an unactivated sp³ C-H bond in the pentanone backbone is challenging due to issues of reactivity and regioselectivity. The pentan-2-one structure presents multiple C-H bonds (at C1, C3, C4, and C5), and achieving selective thiolation at the C5 position would require a directed approach.

Recent advancements have demonstrated the feasibility of α-thiolation of ketones. For instance, mechanochemical methods have been developed for the thiolation of α-imino ketones, which are formed in situ. However, applying such a strategy to the γ-position (C5) of pentan-2-one is not straightforward and would likely require significant methodological development, potentially involving radical-based chemistry or directing group strategies to achieve the desired regioselectivity.

Transition metal-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for constructing aryl thioethers. rsc.org These reactions, typically catalyzed by palladium, copper, or nickel, offer high efficiency and broad functional group tolerance. rsc.orgacs.org This approach aligns with the C(sp²)-S bond disconnection strategy, coupling an aryl halide or triflate with a suitable thiol.

Palladium-Catalyzed Buchwald-Hartwig Coupling: This is a prominent method for C-S bond formation. The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide with a thiol. For the synthesis of 5-((2,5-Dichlorophenyl)thio)pentan-2-one, this would involve reacting a precursor like 1-bromo-2,5-dichlorobenzene with 5-mercaptopentan-2-one. The choice of ligand is crucial for catalytic efficiency.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-S bonds. While traditional Ullmann conditions require harsh temperatures, modern protocols utilize ligands (e.g., diamines, amino acids) that facilitate the reaction under milder conditions, improving its scope and practicality. rsc.org Copper catalysis is often favored from a green chemistry perspective due to the lower cost and toxicity of copper compared to palladium.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective alternative to palladium for C-S cross-coupling reactions. They are particularly effective for coupling less reactive aryl chlorides, which are often more readily available than the corresponding bromides or iodides.

The table below summarizes representative conditions for these catalytic systems in analogous thioether syntheses.

| Catalyst System | Aryl Precursor | Sulfur Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd₂(dba)₃ / Xantphos | Aryl Bromide | Thiol | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 |

| CuI / L-proline | Aryl Iodide | Thiol | L-proline | K₂CO₃ | DMSO | 90 | 80-92 |

| NiCl₂(dppp) | Aryl Chloride | Thiol | dppp | NaOtBu | Dioxane | 100 | 75-90 |

This is an interactive data table based on generalized findings for aryl thioether synthesis. Yields are representative.

Synthetic Routes to Functionalized 2,5-Dichlorophenyl Precursors

The success of the chosen synthetic strategy hinges on the availability of appropriately functionalized precursors.

For the C(sp³)-S bond disconnection (SN2 pathway), the key precursor is 2,5-dichlorothiophenol . A common laboratory-scale synthesis starts from 2,5-dichloroaniline. prepchem.com This amine is first diazotized using sodium nitrite (B80452) and hydrochloric acid. The resulting diazonium salt is then treated with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiophenol. prepchem.com

For the C(sp²)-S bond disconnection (cross-coupling pathway), an electrophilic precursor such as 1-bromo-2,5-dichlorobenzene is required. This can be prepared by the direct bromination of 1,4-dichlorobenzene (B42874). The reaction is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule and facilitates electrophilic aromatic substitution. google.com Careful control of reaction conditions is necessary to favor the formation of the desired isomer.

Chemoselective Functionalization of the Pentan-2-one Backbone

The other half of the molecule, the pentan-2-one backbone, must also be suitably functionalized.

For the C(sp³)-S bond disconnection (SN2 pathway), an electrophilic partner is needed, most commonly 5-chloro-2-pentanone (B45304) . A well-established synthesis for this compound starts from α-acetyl-γ-butyrolactone. orgsyn.org Treatment of the lactone with concentrated hydrochloric acid results in a ring-opening and decarboxylation cascade to afford 5-chloro-2-pentanone. orgsyn.orggoogle.com An alternative route involves the reaction of 5-hydroxy-2-pentanone with a chlorinating agent like thionyl chloride or hydrochloric acid. google.com

For the C(sp²)-S bond disconnection (cross-coupling pathway), the nucleophilic precursor 5-mercaptopentan-2-one is required. This compound can be synthesized from 5-chloro-2-pentanone via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The direct use of NaSH can be effective, while the thiourea method provides a convenient route via a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to release the free thiol.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Transition metal-catalyzed hydrothiolation of alkynes represents a 100% atom-economical process. acs.org In contrast, substitution reactions (like SN2) or coupling reactions that generate stoichiometric salt byproducts have lower atom economies.

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process. Catalytic reactions generally have lower E-Factors than stoichiometric ones. The choice of solvent and the efficiency of workup and purification procedures significantly impact the E-Factor. acs.org For example, replacing column chromatography with distillation for product purification can dramatically reduce waste and lower the E-factor. acs.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. It provides a holistic view of the process efficiency and is widely used in the pharmaceutical industry. mdpi.com

A comparison of the two main strategies is presented below:

| Metric | SN2 Route (Thiophenol + Haloketone) | Cross-Coupling Route (Aryl Halide + Thiol) |

| Atom Economy | Moderate (generates salt byproduct, e.g., NaCl). | Moderate (generates salt byproduct from the base). |

| Catalyst | Typically uncatalyzed or base-promoted. Avoids toxic heavy metals. | Requires transition metal (Pd, Cu, Ni). Potential for metal contamination and higher cost/toxicity (Pd > Ni > Cu). |

| Solvents | Often uses polar aprotic solvents (e.g., DMF, Acetone). | Often uses ethers (Dioxane) or aromatic hydrocarbons (Toluene). |

| Overall Efficiency | Can be very efficient for reactive substrates. Two main steps: precursor synthesis and coupling. | Highly versatile and high-yielding. Three main steps: two precursor syntheses and coupling. |

| Green Profile | Advantageous in avoiding heavy metal catalysts. | Less ideal due to metal catalysts, but modern systems use low loadings. Use of Cu or Ni is preferable to Pd. |

This is an interactive data table providing a qualitative comparison of the synthetic routes.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 2,5 Dichlorophenyl Thio Pentan 2 One

Mechanistic Studies of Ketone Group Transformations

The pentan-2-one moiety is a focal point for a variety of transformations characteristic of ketones. Its reactivity is centered on the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

The carbonyl carbon of the ketone group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction opens pathways to a wide array of functional group interconversions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield the alcohol product.

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to the corresponding secondary alcohol, 5-((2,5-Dichlorophenyl)thio)pentan-2-ol.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as methylmagnesium bromide (CH₃MgBr) or butyllithium (B86547) (BuLi), results in the formation of a tertiary alcohol by creating a new carbon-carbon bond.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst yields a cyanohydrin, introducing both a hydroxyl and a nitrile group.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond.

The table below summarizes potential functionalizations through nucleophilic addition.

| Nucleophile/Reagent | Product Type | Resulting Compound Name |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | 5-((2,5-Dichlorophenyl)thio)pentan-2-ol |

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | 2-Methyl-5-((2,5-dichlorophenyl)thio)pentan-2-ol |

| Hydrogen Cyanide (HCN) | Cyanohydrin | 2-Cyano-5-((2,5-dichlorophenyl)thio)pentan-2-ol |

| Triphenylphosphine Methylide (Ph₃P=CH₂) | Alkene | 2-Methylidene-5-((2,5-dichlorophenyl)thio)pentane |

The presence of α-hydrogens (protons on carbons adjacent to the carbonyl group) allows 5-((2,5-Dichlorophenyl)thio)pentan-2-one to undergo enolization. In the presence of an acid or a base, the ketone can exist in equilibrium with its enol tautomer or form an enolate anion, respectively. The formation of this enolate is a key step for several important carbon-carbon bond-forming reactions.

The enolate can act as a nucleophile, attacking electrophiles such as the carbonyl carbon of another molecule. This reactivity is the basis for condensation reactions:

Aldol Condensation: Under basic or acidic conditions, the enolate of 5-((2,5-Dichlorophenyl)thio)pentan-2-one can react with another molecule of itself (a self-condensation) or with a different aldehyde or ketone (a crossed-condensation). The initial product is a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Claisen-Schmidt Condensation: A specific type of crossed-aldol condensation where the ketone enolate reacts with an aromatic aldehyde that cannot enolize, such as benzaldehyde.

These pathways allow for significant molecular elaboration, extending the carbon skeleton and introducing new functional groups.

Oxidative Chemistry of the Thioether Linkage

The sulfur atom in the thioether linkage is in a low oxidation state and is readily oxidized. acsgcipr.org This transformation significantly alters the electronic and physical properties of the molecule, converting the hydrophobic thioether into a more polar sulfoxide (B87167) or sulfone. nih.gov

The oxidation of the thioether can be controlled to selectively yield either the sulfoxide or the sulfone, depending on the oxidant and the reaction conditions. researchgate.netresearchgate.net

Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent allows for the selective formation of 5-((2,5-Dichlorophenyl)sulfinyl)pentan-2-one. Common reagents for this transformation include hydrogen peroxide (H₂O₂) at controlled temperatures or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the intermediate sulfoxide to the corresponding sulfone, 5-((2,5-Dichlorophenyl)sulfonyl)pentan-2-one. Reagents such as potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium peroxymonosulfate) are effective for this purpose. nih.govorganic-chemistry.org The conversion of the thioether to a sulfone can also be achieved using hydrogen peroxide, often with a catalyst like sodium tungstate. researchgate.net

The table below outlines typical conditions for the selective oxidation of the thioether linkage.

| Target Product | Reagent(s) | Typical Conditions |

| Sulfoxide | 1 equivalent H₂O₂ | Room Temperature, Organic Solvent |

| Sulfoxide | 1 equivalent m-CPBA | Low Temperature (e.g., 0 °C) |

| Sulfone | ≥2 equivalents H₂O₂, Na₂WO₄ | Catalytic, Room Temperature |

| Sulfone | Excess Oxone® | Methanol/Water solvent |

| Sulfone | KMnO₄ | Acetic Acid or Acetone/Water |

The mechanism of oxidation by hydrogen peroxide is proposed to involve a nucleophilic attack of the sulfur atom on the H₂O₂ molecule. nih.gov The rate of this reaction can be influenced by the substituents on the sulfur atom. nih.govnih.gov

While ionic pathways dominate thioether chemistry, radical-mediated reactions are also possible. These reactions are typically initiated by light or a radical initiator. For instance, in the presence of a suitable initiator, a C-S bond could undergo homolytic cleavage. Furthermore, the sulfur atom can react with radical species. However, specific studies on radical-mediated modifications of 5-((2,5-Dichlorophenyl)thio)pentan-2-one are not prevalent in the literature, and discussions are based on the general reactivity of thioethers.

Aromatic Reactivity of the Dichlorophenyl Ring

The 2,5-dichlorophenyl ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic aromatic substitution (EAS). The substituents on the ring—two chlorine atoms and a thioether group—direct the position of any incoming electrophile.

Directing Effects:

Chlorine: The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho-, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.

Thioether Group (-S-R): The sulfur atom's lone pairs can be donated into the ring through resonance, making this group an activating, ortho-, para-director.

Given the substitution pattern:

The position para to the thioether (position 3) is blocked by a chlorine atom.

The positions ortho to the thioether are C-6 and C-4.

The C-6 position is also ortho to the chlorine at C-5.

The C-4 position is meta to the chlorine at C-2 and ortho to the chlorine at C-5.

The C-3 position is ortho to the chlorine at C-2 and meta to the chlorine at C-5.

Considering the activating nature of the thioether, electrophilic attack is most likely to occur at the positions most activated by this group and least deactivated by the chlorine atoms. Therefore, substitution at the C-4 and C-6 positions would be the most probable outcomes in an electrophilic aromatic substitution reaction.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) reactions on the 2,5-dichlorophenyl ring of the title compound are influenced by the directing effects of the two chlorine atoms and the alkylthio group (-S-R). Chlorine atoms are deactivating yet ortho, para-directing substituents. The deactivating nature arises from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. However, through resonance, the lone pairs on the chlorine atoms can donate electron density to the ring, preferentially stabilizing the intermediates formed during ortho and para attack.

The alkylthio group is generally considered to be an activating, ortho, para-directing group. The sulfur atom can donate a lone pair of electrons into the aromatic ring via resonance, thereby increasing the electron density and activating the ring towards electrophiles. This activation is most pronounced at the ortho and para positions.

In the case of 5-((2,5-Dichlorophenyl)thio)pentan-2-one, the positions on the aromatic ring available for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

The chlorine at C2 directs incoming electrophiles to the C3 (meta) and C6 (para) positions.

The chlorine at C5 directs incoming electrophiles to the C4 (ortho) and C6 (ortho) positions.

The alkylthio group at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

Considering the combined influence of these groups, the regioselectivity of electrophilic aromatic substitution can be predicted. The positions C4 and C6 are activated by the thioether group and are also sites of directing influence from the chlorine atoms. The C3 position is only directed by the C2-chlorine and is meta to the thioether, which is a less favorable position. Between C4 and C6, the C6 position is sterically less hindered. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with a potential preference for C6 due to reduced steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-((2,5-Dichlorophenyl)thio)pentan-2-one

| Position | Directing Groups | Predicted Outcome |

| C3 | meta to -SR, ortho to C2-Cl, meta to C5-Cl | Minor product |

| C4 | para to -SR, meta to C2-Cl, ortho to C5-Cl | Major product |

| C6 | ortho to -SR, para to C2-Cl, ortho to C5-Cl | Major product |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro- and 6-nitro-substituted products.

Halogen-Directed Functionalization Strategies

The two chlorine atoms on the aromatic ring of 5-((2,5-Dichlorophenyl)thio)pentan-2-one serve as handles for further functionalization. The electron-withdrawing nature of the chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr), particularly with strong nucleophiles. The presence of two chlorine atoms enhances this effect. Nucleophilic attack is more likely to occur at the positions activated by electron-withdrawing groups. In this molecule, both C2 and C5 positions are potential sites for substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Cl bonds. These reactions typically involve an oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction) and reductive elimination to yield the product and regenerate the catalyst. The relative reactivity of the two C-Cl bonds in such reactions can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions, potentially allowing for selective functionalization at either the C2 or C5 position.

Thermal and Photochemical Degradation Pathways of 5-((2,5-Dichlorophenyl)thio)pentan-2-one

The degradation of 5-((2,5-Dichlorophenyl)thio)pentan-2-one can be initiated by thermal energy or by the absorption of light. The likely degradation pathways involve the cleavage of the weakest bonds in the molecule and subsequent reactions of the resulting fragments.

Thermal Degradation:

Under thermal stress, the C-S bonds in the thioether linkage are susceptible to cleavage. Homolytic cleavage of the aryl C-S bond would generate a 2,5-dichlorophenyl radical and a pentan-2-one-5-thiyl radical. The benzylic C-S bond is also a potential site of cleavage. Subsequent reactions of these radicals could lead to a variety of products. For example, the 2,5-dichlorophenyl radical could abstract a hydrogen atom to form 1,4-dichlorobenzene (B42874) or could dimerize. The sulfur-containing radical could undergo further fragmentation or react with other species. Another possible thermal degradation pathway is the elimination of 2,5-dichlorothiophenol, leading to the formation of an unsaturated ketone. The presence of chlorine atoms on the aromatic ring can also influence the degradation, potentially leading to the formation of polychlorinated dibenzofurans or dioxins at very high temperatures, especially in the presence of oxygen, although this is a more general concern for chlorinated aromatics.

Photochemical Degradation:

Photochemical degradation is initiated by the absorption of ultraviolet (UV) light. The ketone and the chlorinated aryl thioether moieties are both chromophores that can absorb UV radiation. Upon absorption of a photon, the molecule is promoted to an excited state. From this excited state, several degradation pathways are possible.

One likely pathway is the homolytic cleavage of the C-S bonds, similar to the thermal degradation, leading to the formation of radical intermediates. The aryl chloride bonds can also undergo photolytic cleavage, generating aryl radicals and chlorine radicals, which can initiate further radical chain reactions. The presence of the ketone group can also lead to characteristic photochemical reactions, such as Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, although the latter would require a gamma-hydrogen on a different part of the molecule. In the context of this structure, Norrish Type I cleavage of the acyl-carbon bond is a possibility.

The photodegradation of dichlorobenzenes in aqueous solution is known to produce chlorophenols and other hydroxylated and dimeric products, suggesting that similar pathways could be initiated from the 2,5-dichlorophenyl moiety of the title compound.

Table 2: Potential Degradation Products of 5-((2,5-Dichlorophenyl)thio)pentan-2-one

| Degradation Type | Potential Products |

| Thermal | 1,4-Dichlorobenzene, 2,5-Dichlorothiophenol, Unsaturated ketones, Dimeric species |

| Photochemical | 2,5-Dichlorophenyl radical, Pentan-2-one-5-thiyl radical, 1,4-Dichlorobenzene, Chlorophenols, Products from ketone photochemistry |

Theoretical and Computational Investigations of 5 2,5 Dichlorophenyl Thio Pentan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of a molecule. researchgate.netajchem-a.com Methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules containing heteroatoms. mdpi.comresearchgate.net

The flexibility of the pentan-2-one thioether chain in 5-((2,5-Dichlorophenyl)thio)pentan-2-one allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis is performed to identify the most stable geometries (lowest energy conformers) and the energy barriers between them. nih.gov

This analysis involves systematically rotating the dihedral angles along the molecule's backbone and calculating the potential energy at each step. The resulting potential energy surface reveals the global minimum (the most stable conformer) and other local minima (metastable conformers). These calculations show that the relative orientation of the dichlorophenyl ring, the thioether linkage, and the carbonyl group significantly influences molecular stability. nih.gov The interplay of steric hindrance and intramolecular interactions dictates the preferred shapes, which in turn affect the molecule's reactivity and biological interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of 5-((2,5-Dichlorophenyl)thio)pentan-2-one

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 178.5° (anti-periplanar) | 0.00 | 75.3 |

| B (Local Minimum) | 65.2° (gauche) | 1.15 | 15.1 |

| C (Local Minimum) | -68.9° (gauche) | 1.25 | 9.6 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 5-((2,5-Dichlorophenyl)thio)pentan-2-one, the HOMO is expected to be localized primarily on the sulfur atom and the dichlorophenyl ring due to their electron-donating nature. The LUMO is likely centered around the carbonyl group, which is an electron-accepting region.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com

Table 2: Calculated FMO Energies and Reactivity Descriptors

| Parameter | Formula | Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.64 | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.03 | Measures the escaping tendency of electrons |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.82 | Represents resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.87 | Quantifies electrophilic character |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.net MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in

For 5-((2,5-Dichlorophenyl)thio)pentan-2-one, the MEP map would show:

Negative Potential (Red/Yellow): Regions with a high electron density, indicating nucleophilic sites. These are expected around the carbonyl oxygen atom due to its lone pairs and, to a lesser extent, around the chlorine atoms. researchgate.net

Positive Potential (Blue): Regions with a low electron density, indicating electrophilic sites. These are typically found around hydrogen atoms, particularly those adjacent to electronegative atoms.

Neutral Potential (Green): Regions with balanced electrostatic potential. researchgate.net

This map helps predict how the molecule will interact with other polar molecules, receptors, or ions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, including its interactions with its environment. researchgate.net An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

In Silico Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can predict various spectroscopic signatures of a molecule, which can be used to validate and interpret experimental data. researchgate.net Using DFT, it is possible to calculate:

Infrared (IR) Spectrum: By computing the vibrational frequencies corresponding to different bond stretches and bends.

Nuclear Magnetic Resonance (NMR) Spectrum: By calculating the chemical shifts (¹H and ¹³C) based on the electronic environment of each nucleus. researchgate.net

UV-Visible (UV-Vis) Spectrum: By using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and corresponding absorption wavelengths. bhu.ac.in

These predicted spectra serve as a powerful tool for structural confirmation and characterization.

Computational Design and Screening of Derivative Libraries for Enhanced Properties

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules. nih.govnih.gov Starting with the core structure of 5-((2,5-Dichlorophenyl)thio)pentan-2-one, a virtual library of derivatives can be created by systematically modifying its functional groups.

For example, substitutions could be made on the dichlorophenyl ring or the pentanone chain. Each derivative in this library can then be rapidly evaluated in silico for desired properties using the computational methods described above (e.g., reactivity, stability, or binding affinity to a target protein via molecular docking). researchgate.net This high-throughput screening process allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process.

Structure Activity Relationship Sar Studies and Derivative Development Based on 5 2,5 Dichlorophenyl Thio Pentan 2 One Scaffold

Rational Design Principles for Structural Modifications

The 2,5-dichlorophenyl group plays a crucial role in the molecule's interaction with biological targets, likely through hydrophobic and halogen-bonding interactions. Systematic variations of this moiety can significantly impact the compound's activity profile.

Key modifications to explore include:

Introduction of Other Substituents: Replacing one or both chlorine atoms with other functional groups such as methyl, methoxy, trifluoromethyl, or cyano groups can alter the lipophilicity, electronic nature, and hydrogen bonding capacity of the aryl ring. These changes can fine-tune the binding affinity and selectivity for a specific biological target.

| Modification | Rationale | Potential Impact |

| Varying Halogen (F, Br, I) | Modulate electronic and steric properties | Altered binding affinity and selectivity |

| Changing Halogen Position | Alter molecular shape and electrostatic potential | Modified receptor interaction and fit |

| Introducing Non-halogen Substituents | Fine-tune lipophilicity and electronic character | Improved potency and pharmacokinetic profile |

| Phenyl Ring Bioisosteres | Introduce new interaction points and modify properties | Enhanced metabolic stability and novel activities |

The pentanone chain acts as a flexible linker and its ketone functionality can serve as a hydrogen bond acceptor. Modifications to this part of the scaffold can influence the molecule's conformation, flexibility, and interaction with target proteins.

Important alterations to consider are:

Chain Length and Branching: Varying the length of the alkyl chain (e.g., from butanone to hexanone) can alter the distance between the aryl ring and the ketone, potentially optimizing the geometry for target binding. Introducing branching on the chain can restrict conformational flexibility, which may lead to an increase in binding affinity and selectivity.

Position of the Ketone Group: Moving the ketone from the 2-position to the 3-position would create a different spatial arrangement of the hydrogen bond acceptor, which could be crucial for interacting with different residues in a binding pocket.

Replacement of the Ketone: The ketone functionality can be replaced with other groups capable of hydrogen bonding, such as an alcohol, amide, or sulfone. This can change the strength and directionality of the interaction with the target.

| Modification | Rationale | Potential Impact |

| Alkyl Chain Length Variation | Optimize distance between key functional groups | Improved binding geometry and potency |

| Introduction of Branching | Restrict conformational freedom | Increased selectivity and affinity |

| Altering Ketone Position | Change spatial orientation of H-bond acceptor | New interactions with target residues |

| Ketone Bioisosteric Replacement | Modify hydrogen bonding properties | Altered binding mode and activity |

Key considerations include:

Oxidation State of Sulfur: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly increases the polarity and hydrogen bonding capacity of the linker, which can drastically alter the compound's solubility, metabolic stability, and binding interactions.

Electronic Effects of Aryl Substituents: Electron-withdrawing or electron-donating groups on the 2,5-dichlorophenyl ring can influence the electron density on the sulfur atom, which may subtly affect its interaction with the biological target.

| Modification | Rationale | Potential Impact |

| Oxidation to Sulfoxide/Sulfone | Increase polarity and H-bonding capacity | Altered solubility, metabolism, and binding |

| Aryl Substituent Electronic Effects | Modulate electron density on the sulfur atom | Fine-tuned binding interactions |

Synthesis and Characterization of Novel Analogs and Homologs

The synthesis of novel analogs and homologs of 5-((2,5-Dichlorophenyl)thio)pentan-2-one would typically involve well-established organic chemistry reactions. A common synthetic route would be the nucleophilic substitution of a suitable halo-pentanone with 2,5-dichlorothiophenol in the presence of a base.

A general synthetic scheme could be: 2,5-Dichlorothiophenol + 5-halopentan-2-one → 5-((2,5-Dichlorophenyl)thio)pentan-2-one

Variations in the starting materials (substituted thiophenols and different halo-alkanones) would allow for the generation of a library of analogs for structure-activity relationship studies.

The characterization of these newly synthesized compounds would be crucial to confirm their structure and purity. Standard analytical techniques would be employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (ketone) and C-S (thioether) bonds.

Elemental Analysis: To determine the elemental composition of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 5-((2,5-Dichlorophenyl)thio)pentan-2-one analogs, a QSAR model could be developed to predict their activity and guide the design of new, more potent compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of synthesized analogs with their experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be a powerful tool for virtually screening large numbers of designed compounds, prioritizing them for synthesis, and providing insights into the key structural features that govern their activity.

| QSAR Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP, molar refractivity | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Atomic arrangement and branching |

Bioisosteric Replacements and Their Impact on Research Targets

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. mdpi.com The application of bioisosteric replacements to the 5-((2,5-Dichlorophenyl)thio)pentan-2-one scaffold can lead to the discovery of novel analogs with improved properties.

Key bioisosteric replacements to consider include:

Thioether Linkage: The thioether sulfur atom can be replaced with an oxygen atom (ether), a methylene group (alkyl chain), or a sulfone group. These changes will significantly alter the geometry, flexibility, and polarity of the linker.

Ketone Carbonyl Group: The carbonyl group can be replaced with other hydrogen bond acceptors, such as an oxime, a hydroxyl group, or even a tetrazole ring, which is a common bioisostere for a carboxylic acid but can also mimic a carbonyl in certain interactions.

Dichlorophenyl Moiety: As mentioned earlier, the dichlorophenyl ring can be replaced by various other aromatic or heteroaromatic rings. Furthermore, the chlorine atoms themselves can be considered bioisosteres of a methyl group in some contexts, although their electronic properties are vastly different.

The impact of these bioisosteric replacements on research targets would need to be evaluated experimentally. By systematically applying these changes and assessing the resulting biological activity, researchers can gain a deeper understanding of the pharmacophore and develop compounds with optimized interactions with their intended target.

| Original Group | Bioisosteric Replacement(s) | Potential Impact on Properties |

| Thioether (-S-) | Ether (-O-), Methylene (-CH₂-), Sulfone (-SO₂-) | Altered linker geometry, polarity, and metabolic stability |

| Ketone (C=O) | Oxime (=N-OH), Hydroxyl (-CH-OH), Tetrazole | Modified hydrogen bonding, acidity/basicity |

| 2,5-Dichlorophenyl | Other substituted phenyl rings, heteroaromatic rings | New binding interactions, altered lipophilicity |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound 5-((2,5-Dichlorophenyl)thio)pentan-2-one . Consequently, it is not possible to generate a scientifically accurate article detailing its in vitro biological interactions and mechanistic studies as requested.

The detailed outline provided requires specific data points regarding enzyme modulation, receptor binding, molecular docking, and cell-based assays. This information does not exist in the current body of scientific research for this particular compound.

While research exists for other molecules containing the (2,5-dichlorophenyl)thio moiety, these compounds are structurally distinct from 5-((2,5-Dichlorophenyl)thio)pentan-2-one. Attributing the biological activities of these different analogs—such as cholinesterase inhibition by a pyrazole (B372694) analog or PARP-1 inhibition by a complex phthalazinone derivative—to the requested compound would be scientifically inaccurate and speculative.

To maintain scientific integrity and adhere to the strict instructions of focusing solely on 5-((2,5-Dichlorophenyl)thio)pentan-2-one , the requested article cannot be created.

In Vitro Biological Interactions and Mechanistic Studies of 5 2,5 Dichlorophenyl Thio Pentan 2 One Analogs

Cell-Based Assays for Pathway Modulation (excluding human clinical data)

Studies on Cellular Processes (e.g., apoptosis induction, cell cycle regulation) in specific cell lines

The impact of compounds structurally related to 5-((2,5-Dichlorophenyl)thio)pentan-2-one on cellular processes such as apoptosis and cell cycle regulation has been investigated. For instance, the dichlorophenyl moiety is a key feature in some compounds that have been shown to influence the cell cycle. One such example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), was found to inhibit the G2/M transit phase of the cell cycle in the unicellular alga Euglena gracilis. researchgate.netnih.gov While not a direct structural analog, this finding suggests that the dichlorophenyl group can be a critical pharmacophore in modulating cell cycle progression.

Further research into other compounds containing a dichlorophenyl group has shown varied effects on cell viability and proliferation, which are intrinsically linked to cell cycle regulation and apoptosis. The precise mechanisms and the specific influence of the thioether and pentan-2-one components in conjunction with the dichlorophenyl group would require targeted studies on specific cell lines to elucidate their roles in inducing apoptosis or regulating the cell cycle.

Investigation of Signal Transduction Pathway Modulation

The modulation of signal transduction pathways is a key mechanism through which xenobiotics can exert their biological effects. Compounds containing chlorinated phenyl rings have been shown to alter various signaling pathways. For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), another molecule with a dichlorinated aromatic structure, has been demonstrated to be involved in the downregulation of PLC-coupled signaling pathways and to be associated with altered expression of protein kinase C (PKC) isozymes in transformed human cells. frontiersin.org These alterations in fundamental signaling pathways can contribute to changes in cellular processes like proliferation and differentiation.

While the specific signal transduction pathways modulated by 5-((2,5-Dichlorophenyl)thio)pentan-2-one analogs have not been explicitly detailed, the presence of the dichlorophenyl group suggests a potential for interaction with pathways sensitive to chlorinated aromatic compounds. The thioether and ketone functionalities would further modify the molecule's chemical properties and could lead to interactions with a unique set of cellular targets, thereby modulating specific signal transduction cascades. Further investigation is necessary to identify the precise pathways affected by this class of compounds.

Antimicrobial Activity Research in Model Systems

The antimicrobial properties of compounds containing ketone and thioether functionalities have been an area of active research. Various ketone derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.govnih.gov For example, certain synthetic styryl ketones and their thiol adducts have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial potential of these compounds is often attributed to their ability to interact with microbial enzymes and proteins.

Specifically, thioether ketones represent a class of compounds with recognized antimicrobial potential. While specific data for 5-((2,5-Dichlorophenyl)thio)pentan-2-one is not available, the broader class of thiosulfinate analogues of allicin, which contain a sulfur-sulfur bond, exhibit broad-spectrum antimicrobial activities. The antimicrobial efficacy of such compounds often depends on the nature of the substituents on the aromatic ring and the alkyl chain.

The following table summarizes the antimicrobial activities of some ketone and thioether-containing compounds against various microorganisms, providing a context for the potential antimicrobial profile of 5-((2,5-Dichlorophenyl)thio)pentan-2-one analogs.

| Compound Class | Test Organism(s) | Observed Activity |

| Styryl ketones and thiol adducts | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial activity at 10 µg/mL. |

| Benzyl bromide derivatives (precursors to ketones) | S. aureus, S. pyogenes, E. faecalis | Inhibition zones of 10–17 mm. nih.gov |

| Substituted ketones | Candida albicans | Moderate activity. nih.gov |

| Thiosulfinates (Allicin analogues) | Gram-positive and -negative bacteria, Fungi | Broad antimicrobial activities in the low µM range. |

It is important to note that the data presented is for structurally related compounds and not for 5-((2,5-Dichlorophenyl)thio)pentan-2-one itself. Direct testing of this specific compound and its close analogs is required to determine their precise antimicrobial spectrum and potency.

Environmental Transformation and Fate Research of 5 2,5 Dichlorophenyl Thio Pentan 2 One

Assessment of Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in the environmental persistence of chemical compounds. For 5-((2,5-Dichlorophenyl)thio)pentan-2-one, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis Studies under Varying pH Conditions

Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the case of 5-((2,5-Dichlorophenyl)thio)pentan-2-one, the thioether bond (C-S-C) is the most likely site for hydrolytic attack. Generally, thioethers are relatively resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH.

Studies on analogous aryl thioalkanoates suggest that hydrolysis rates are significantly affected by pH, with faster degradation under basic conditions. For instance, research on S-methyl thioacetate, a simple alkyl thioester, demonstrated a half-life of 155 days at pH 7 and 23°C, with the rate of base-mediated hydrolysis being several orders of magnitude faster than acid-mediated or neutral hydrolysis. nih.govharvard.edu While not a perfect analog, this suggests that the thioether linkage in 5-((2,5-Dichlorophenyl)thio)pentan-2-one would likely be more susceptible to cleavage under alkaline environmental conditions. The presence of the electron-withdrawing chlorine atoms on the phenyl ring may also influence the stability of the C-S bond, though specific data is lacking.

Table 1: Hypothetical Hydrolysis Half-life of 5-((2,5-Dichlorophenyl)thio)pentan-2-one at 25°C This table is illustrative and based on general principles for analogous compounds, not on experimental data for the specific compound.

| pH | Condition | Expected Hydrolysis Rate | Estimated Half-life |

| 4 | Acidic | Very Slow | > 1 year |

| 7 | Neutral | Slow | Months to > 1 year |

| 9 | Alkaline | Moderate | Weeks to Months |

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The dichlorophenyl moiety in 5-((2,5-Dichlorophenyl)thio)pentan-2-one is a chromophore, meaning it can absorb light energy, which can initiate degradation reactions.

The primary mechanism of photolysis for chlorinated aromatic compounds often involves the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment like dissolved organic matter. The cleavage of the carbon-sulfur bond is also a possible photolytic pathway for aryl sulfides.

While specific quantum yields for 5-((2,5-Dichlorophenyl)thio)pentan-2-one are not available, studies on other chlorinated aromatic compounds like DDT show that photolysis contributes to their environmental degradation, although they remain persistent. nih.gov The rate of photolysis would be highly dependent on environmental factors such as water clarity, depth, latitude, and season, which affect the intensity of solar radiation.

Biotransformation and Biodegradation Research

The breakdown of chemical compounds by microorganisms is a critical component of their environmental fate. The structure of 5-((2,5-Dichlorophenyl)thio)pentan-2-one presents features that can be targeted by microbial enzymes.

Microbial Degradation Pathways in Environmental Isolates

Microorganisms in soil and water possess a vast array of enzymes capable of degrading complex organic molecules. For 5-((2,5-Dichlorophenyl)thio)pentan-2-one, microbial degradation could proceed through several pathways:

Oxidation of the Thioether: The sulfur atom in the thioether linkage can be oxidized by microbial enzymes to form a sulfoxide (B87167) and subsequently a sulfone. These more oxidized and polar compounds are generally more water-soluble and potentially more amenable to further degradation.

Cleavage of the Thioether Bond: Microbes may be able to cleave the C-S bond, breaking the molecule into 2,5-dichlorothiophenol and pentan-2-one.

Degradation of the Aliphatic Chain: The pentanone chain could be a source of carbon for microorganisms. The degradation of methyl ketones by microbes has been documented, often proceeding through oxidation and subsequent cleavage. nih.gov

Dechlorination of the Aromatic Ring: The dichlorophenyl group is generally recalcitrant to degradation. However, under certain conditions, particularly anaerobic environments, microbes can reductively dechlorinate chlorinated aromatic compounds. nih.gov The degradation of the persistent pesticide DDT, which contains a dichlorophenyl moiety, is known to be initiated by microbial action. nih.gov

Identification and Characterization of Degradation Metabolites

Based on the potential degradation pathways described above, several metabolites could be formed during the biotransformation of 5-((2,5-Dichlorophenyl)thio)pentan-2-one.

Table 2: Potential Degradation Metabolites of 5-((2,5-Dichlorophenyl)thio)pentan-2-one This table presents hypothetical metabolites based on known biotransformation pathways of analogous chemical structures.

| Parent Compound | Potential Metabolite | Formation Pathway |

| 5-((2,5-Dichlorophenyl)thio)pentan-2-one | 5-((2,5-Dichlorophenyl)sulfinyl)pentan-2-one | Oxidation of the sulfur atom |

| 5-((2,5-Dichlorophenyl)thio)pentan-2-one | 5-((2,5-Dichlorophenyl)sulfonyl)pentan-2-one | Further oxidation of the sulfoxide |

| 5-((2,5-Dichlorophenyl)thio)pentan-2-one | 2,5-Dichlorothiophenol | Cleavage of the C-S bond |

| 5-((2,5-Dichlorophenyl)thio)pentan-2-one | Pentan-2-one | Cleavage of the C-S bond |

| 5-((2,5-Dichlorophenyl)thio)pentan-2-one | Monochlorinated derivatives | Reductive dechlorination of the phenyl ring |

The formation of these metabolites would alter the physicochemical properties of the initial compound, affecting its toxicity, mobility, and further persistence in the environment.

Sorption Behavior and Environmental Mobility Studies

The tendency of a chemical to adsorb to soil and sediment particles, a process known as sorption, is a key determinant of its environmental mobility. Chemicals that are strongly sorbed are less likely to leach into groundwater or be transported in surface water. The sorption of organic compounds is often related to their hydrophobicity and the organic carbon content of the soil.

The structure of 5-((2,5-Dichlorophenyl)thio)pentan-2-one, with its dichlorinated phenyl ring, suggests it will have a moderate to high affinity for soil organic matter. Studies on chlorobenzenes have shown that their soil sorption is linearly related to the soil's organic carbon content. nih.gov For example, chlorobenzene (B131634) is considered to have moderate adsorption to organic soil. epa.gov The degree of chlorination also plays a role, with higher chlorination generally leading to stronger sorption. nih.gov

The mobility of this compound in soil can be estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility. While an experimental Koc for 5-((2,5-Dichlorophenyl)thio)pentan-2-one is not available, based on its structure, it is expected to have a Koc value that would classify it as having low to moderate mobility in soil. Consequently, it is more likely to be found associated with the solid phase (soil and sediment) rather than dissolved in the water phase.

Advanced Ecotoxicological Implications Research in Model Organisms (excluding human data)

A comprehensive review of publicly available scientific literature and environmental databases reveals a significant gap in the knowledge regarding the ecotoxicological effects of the chemical compound 5-((2,5-Dichlorophenyl)thio)pentan-2-one. Despite targeted searches for research pertaining to its impact on various model organisms, no specific studies detailing its environmental transformation, fate, or advanced ecotoxicological implications were identified.

Consequently, there is no available data to present on the effects of 5-((2,5-Dichlorophenyl)thio)pentan-2-one on the growth, reproduction, survival, or other physiological endpoints in any non-human model organisms. This includes a lack of information regarding its potential for bioaccumulation, biomagnification, or its general toxicity to aquatic and terrestrial life.

The absence of such fundamental research prevents any detailed discussion or the creation of data tables concerning its ecotoxicological profile. Further research is necessary to determine the potential environmental risks associated with this compound.

Development of Advanced Analytical Methodologies for 5 2,5 Dichlorophenyl Thio Pentan 2 One Research

The comprehensive study of 5-((2,5-Dichlorophenyl)thio)pentan-2-one, from its presence in complex environmental or biological systems to its synthesis and metabolism, necessitates the development of sophisticated and highly sensitive analytical methodologies. Research efforts are focused on creating robust techniques for trace-level detection, precise structural elucidation of related metabolic products, and real-time monitoring of its formation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-((2,5-Dichlorophenyl)thio)pentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, thiophenol derivatives react with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF). Palladium-catalyzed methods (e.g., using Pd(PPh₃)₄) are effective for coupling aryl thiols with brominated ketones, as seen in analogous thieno[3,2-b]thiophene syntheses . Factors like solvent polarity, temperature, and catalyst loading critically impact yield.

Q. Which spectroscopic techniques are most reliable for characterizing 5-((2,5-Dichlorophenyl)thio)pentan-2-one?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and ketone carbonyl signals (δ ~205 ppm).

- IR Spectroscopy : Confirm the C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.98). Comparative data from structurally similar thioether ketones can validate assignments .

Q. How can researchers assess the stability of 5-((2,5-Dichlorophenyl)thio)pentan-2-one under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor purity via HPLC and track decomposition products (e.g., oxidation to sulfone derivatives). Reference safety protocols for handling chlorinated compounds to avoid sample contamination .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 5-((2,5-Dichlorophenyl)thio)pentan-2-one derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Use multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. For ambiguous cases, replicate syntheses under inert atmospheres to rule out oxidation artifacts .

Q. What computational strategies predict the reactivity of 5-((2,5-Dichlorophenyl)thio)pentan-2-one in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example, calculate Fukui indices to identify electrophilic sites (e.g., the ketone carbon). Compare with experimental kinetics (e.g., SN2 reactions with amines) to refine computational models. Tools like Gaussian or ORCA are standard for such analyses .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of 5-((2,5-Dichlorophenyl)thio)pentan-2-one analogs?

- Methodological Answer : Replace chlorine with fluorine or methyl groups to study electronic and steric effects. Test analogs in bioassays (e.g., enzyme inhibition or cytotoxicity screens). Use SAR (Structure-Activity Relationship) models to correlate substituent position with activity. For example, 4-fluorophenyl analogs may enhance lipophilicity and membrane permeability .

Q. What experimental designs mitigate limitations in pollution or degradation studies involving 5-((2,5-Dichlorophenyl)thio)pentan-2-one?

- Methodological Answer : To address matrix degradation (e.g., organic compound breakdown), implement real-time monitoring with hyphenated techniques like LC-MS/MS. Use stabilized samples (cooled to 4°C) to slow decomposition. Expand variability by spiking environmental samples with diverse pollutants to mimic real-world conditions .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the metabolic pathways of 5-((2,5-Dichlorophenyl)thio)pentan-2-one?

- Methodological Answer : Perform isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolites in vitro (e.g., liver microsomes) and in vivo (rodent models). Compare results with LC-MS/MS profiles from independent labs. Statistical meta-analysis can identify outliers due to methodological differences (e.g., extraction protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.